N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-2-23-16(11-12-20-23)18(24)21-14-9-7-13(8-10-14)19-22-15-5-3-4-6-17(15)25-19/h3-12H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRIOPUKFBWZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Coupling with Pyrazole: The benzoxazole derivative is then coupled with a pyrazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Medicinal Chemistry Analogs
Compound 12 Series ():
The 12-series compounds (e.g., 12c, 12d, 12e) share a benzoxazole-thioacetamido-benzamide scaffold. While distinct from the target compound, their structural and functional parallels include:
- Structural Features : Benzoxazole rings linked via thioacetamido groups to substituted benzamides.
- Biological Activity : Significant cytotoxicity against HepG2 cells (IC₅₀ values in the micromolar range) and modulation of apoptosis-related proteins (BAX, Bcl-2, Caspase-3). For example, compound 12c showed enhanced apoptotic activity compared to 12d , attributed to its cyclopentyl substituent improving membrane permeability .
N-(1-Ethyl-1H-pyrazol-5-yl)benzamide ():
This analog shares the 1-ethylpyrazole core but lacks the benzoxazole-phenyl moiety. Its simplified structure highlights the importance of the benzoxazole group in enhancing π-π interactions and steric bulk, which may influence receptor binding or material properties .
Material Science Analogs
BOX and trans-BOX2 (): These phenoxazine-benzoxazole hybrids exhibit thermally activated delayed fluorescence (TADF) with short lifetimes (<1 μs) and small singlet-triplet energy gaps (ΔE_ST <0.1 eV). The benzoxazole moiety contributes to electron-deficient character, enhancing charge-transfer efficiency.
4-TBOPO ():
Tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide (4-TBOPO) demonstrates blue emission under UV light (365 nm). Its rigid benzoxazole-phenyl structure contrasts with the target compound’s flexible ethyl-pyrazole group, suggesting differences in thermal stability and luminescent quantum yield .
Key Data Tables
Table 1: Structural and Functional Comparison of Medicinal Analogs
Table 2: Optoelectronic Properties of Material Analogs
| Compound | Emission Color | TADF Lifetime (μs) | ΔE_ST (eV) | Application |
|---|---|---|---|---|
| BOX () | Not specified | <1 | <0.1 | OLED emitters |
| 4-TBOPO () | Blue | Not reported | Not reported | OLED host materials |
Research Findings and Implications
- Medicinal Potential: The benzoxazole-pyrazole hybrid may enhance cytotoxicity compared to simpler pyrazole derivatives (e.g., ) due to improved target engagement via the benzoxazole’s planar structure. However, substituent choice (e.g., ethyl vs. tert-butyl) critically impacts pharmacokinetics .
- Material Science: Benzoxazole-containing compounds like BOX and 4-TBOPO demonstrate that electron-deficient heterocycles are advantageous for TADF.
Biological Activity
The compound N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 318.37 g/mol
- IUPAC Name : this compound
This compound features a pyrazole ring linked to a benzo[d]oxazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains.
| Compound | Activity | Concentration | Reference |
|---|---|---|---|
| 4b | Antimicrobial against E. coli, Bacillus subtilis | 40 µg/mL | |
| 16 | Anti-tubercular against Mycobacterium tuberculosis | 6.25 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been widely documented. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| 4 | TNF-α: 61–85%, IL-6: 76–93% at 10 µM | |
| Dexamethasone | TNF-α: 76%, IL-6: 86% at 1 µM |
Anticancer Activity
Pyrazole derivatives are also being explored for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation.
Case Studies
-
MCF-7 Cell Line : A study indicated that analogs of pyrazole derivatives exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting significant anticancer activity.
Compound IC50 (µM) Mechanism 17a 0.65 Induces apoptosis via p53 pathway activation 17b 2.41 Similar mechanism as above - In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profile of this compound.
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : Pyrazole compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Cytokine Modulation : They can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation and potentially impacting tumor microenvironments.
- Induction of Apoptosis : The activation of apoptotic pathways (e.g., p53 signaling) leads to cancer cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
